![molecular formula C13H15ClFNO B7629054 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide](/img/structure/B7629054.png)
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide targets the BTK pathway by irreversibly binding to the enzyme and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the apoptosis of B-cells.
Biochemical and Physiological Effects:
Inhibition of BTK by 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide has been shown to result in the reduction of B-cell proliferation and survival, as well as the inhibition of B-cell receptor signaling. 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide has also been shown to have an immunomodulatory effect, reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide as a research tool is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways. However, its irreversible binding to BTK can also be a limitation, as it may result in prolonged inhibition even after the drug has been cleared from the system.
Future Directions
There are several potential future directions for the research and development of 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide. One area of interest is the investigation of its efficacy in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway. Another potential direction is the exploration of its use in the treatment of autoimmune diseases, as well as the development of more selective and reversible BTK inhibitors.
Synthesis Methods
The synthesis of 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide involves several steps, starting from the reaction of 4-fluoro-3-nitrobenzoic acid with cyclopentylmethylamine to form the corresponding amide. The nitro group is then reduced to an amino group, followed by chlorination of the benzene ring to introduce the chlorine atom. Finally, the resulting compound is acylated with 4-fluorobenzoyl chloride to form 3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide.
Scientific Research Applications
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
3-chloro-N-(cyclopentylmethyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c14-11-7-10(5-6-12(11)15)13(17)16-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAXPZYDOPFAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.